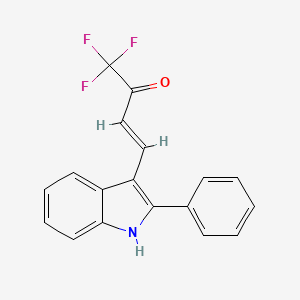
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-YL)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound with the molecular formula C18H12F3NO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction occurs at room temperature (20°C) in an ethyl ether solvent. The process involves a [3+2]-cycloaddition of the reagents, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and indole groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate various biochemical processes through its unique chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but contains a hydroxy group instead of an indole group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an indole group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a hydroxyl group instead of an indole group.
Uniqueness
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of both trifluoromethyl and indole groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H12F3NO |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)16(23)11-10-14-13-8-4-5-9-15(13)22-17(14)12-6-2-1-3-7-12/h1-11,22H/b11-10+ |
Clave InChI |
DYKWTBKVCRYPDH-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C/C(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















